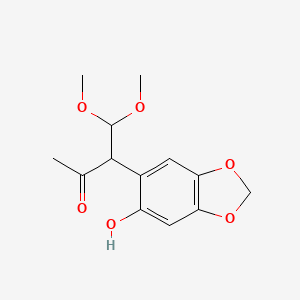
3-(6-Hydroxy-2H-1,3-benzodioxol-5-yl)-4,4-dimethoxybutan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-Hydroxy-2H-1,3-benzodioxol-5-yl)-4,4-dimethoxybutan-2-one is an organic compound that features a benzodioxole ring, a hydroxy group, and a dimethoxybutanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Hydroxy-2H-1,3-benzodioxol-5-yl)-4,4-dimethoxybutan-2-one typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Hydroxy Group: The hydroxy group is introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.
Formation of the Dimethoxybutanone Moiety: This involves the reaction of appropriate ketones with methanol in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(6-Hydroxy-2H-1,3-benzodioxol-5-yl)-4,4-dimethoxybutan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the dimethoxybutanone moiety can be reduced to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium methoxide or other nucleophiles.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzodioxole derivatives.
Wissenschaftliche Forschungsanwendungen
3-(6-Hydroxy-2H-1,3-benzodioxol-5-yl)-4,4-dimethoxybutan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(6-Hydroxy-2H-1,3-benzodioxol-5-yl)-4,4-dimethoxybutan-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and interaction with biological molecules. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interaction with Receptors: Modulating receptor activity.
Oxidative Stress Modulation: Acting as an antioxidant or pro-oxidant.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(6-Hydroxy-2H-1,3-benzodioxol-5-yl)propanoic acid
- 3-(6-Hydroxy-2H-1,3-benzodioxol-5-yl)butanoic acid
Uniqueness
3-(6-Hydroxy-2H-1,3-benzodioxol-5-yl)-4,4-dimethoxybutan-2-one is unique due to the presence of both hydroxy and dimethoxybutanone moieties, which confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
64861-76-3 |
|---|---|
Molekularformel |
C13H16O6 |
Molekulargewicht |
268.26 g/mol |
IUPAC-Name |
3-(6-hydroxy-1,3-benzodioxol-5-yl)-4,4-dimethoxybutan-2-one |
InChI |
InChI=1S/C13H16O6/c1-7(14)12(13(16-2)17-3)8-4-10-11(5-9(8)15)19-6-18-10/h4-5,12-13,15H,6H2,1-3H3 |
InChI-Schlüssel |
FHXMLSUCSVKVKW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=CC2=C(C=C1O)OCO2)C(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2,3-Dihydroxypropyl)(phenyl)amino]propanenitrile](/img/structure/B14496937.png)
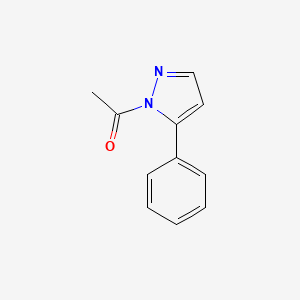
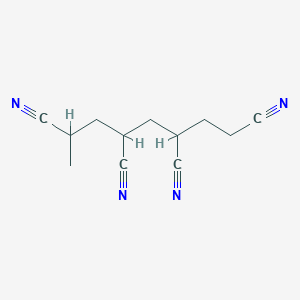
![1a-Methyl-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one](/img/structure/B14496969.png)
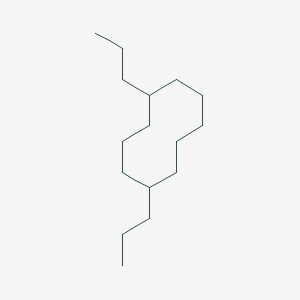
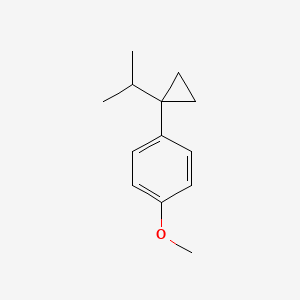


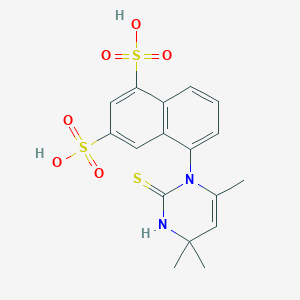
![3-[1-(Dimethylamino)ethylidene]-5-methylfuran-2(3H)-one](/img/structure/B14497008.png)


![2,2'-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(oxirane)](/img/structure/B14497031.png)
![7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole;hydrate](/img/structure/B14497034.png)
